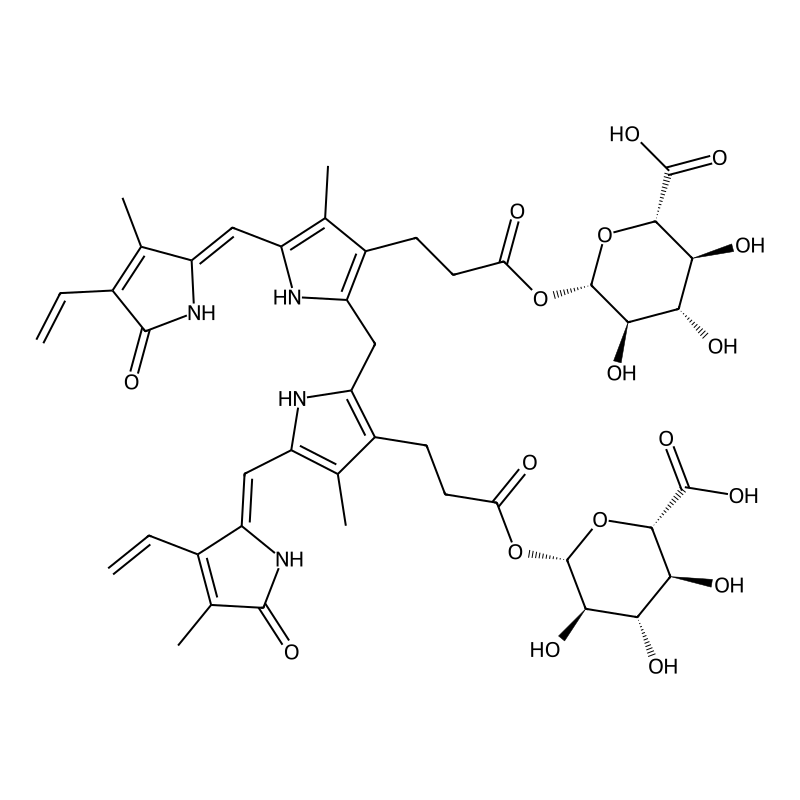

Bilirubin diglucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

BDG as a Marker of Liver Function

BDG measurement serves as a non-invasive tool for assessing liver function in scientific research. Elevated levels of BDG in blood or urine can indicate impaired bile excretion, which might be caused by various liver diseases like hepatitis, cirrhosis, or bile duct obstruction []. Researchers utilize BDG levels to:

- Monitor disease progression: Serial BDG measurements can track the course of liver diseases and assess the effectiveness of treatment interventions [].

- Differentiate between liver and pre-hepatic causes of jaundice: In some cases, high bilirubin levels can result from increased red blood cell breakdown (pre-hepatic) rather than liver dysfunction. BDG is primarily produced in the liver; hence, disproportionately high BDG compared to other bilirubin fractions suggests a liver issue [].

BDG Research in Cholestatic Liver Diseases

Cholestatic liver diseases encompass a group of conditions that impair bile flow. BDG research plays a significant role in this field by:

- Understanding mechanisms of cholestasis: Studying BDG transport and excretion can provide insights into the underlying mechanisms of bile flow disruption in various cholestatic diseases [].

- Developing diagnostic tools: Researchers are exploring the potential of BDG, along with other markers, to create more specific and sensitive diagnostic tests for differentiating between different types of cholestasis [].

Bilirubin diglucuronide is a water-soluble compound formed from the conjugation of bilirubin with two molecules of glucuronic acid. This process primarily occurs in the liver, where the enzyme uridine diphosphate-glucuronosyltransferase 1A1 catalyzes the reaction. Bilirubin itself is a product of heme catabolism, generated through a series of enzymatic reactions that convert heme into biliverdin and subsequently into bilirubin. The conversion of bilirubin into its diglucuronide form is crucial for its excretion from the body, as it increases the solubility of bilirubin, allowing it to be eliminated through bile and urine .

The synthesis of bilirubin diglucuronide involves a two-step enzymatic process:

- First Step: Bilirubin is conjugated with one molecule of glucuronic acid to form bilirubin monoglucuronide. This reaction disrupts internal hydrogen bonds in bilirubin, making it more soluble .

- Second Step: A second glucuronic acid molecule is added to form bilirubin diglucuronide. This reaction is catalyzed by uridine diphosphate-glucuronosyltransferase 1A1 and occurs in the endoplasmic reticulum of hepatocytes .

Bilirubin diglucuronide plays a significant role in detoxification processes within the body. Its formation enhances the solubility of bilirubin, facilitating its excretion from the liver into bile. Elevated levels of unconjugated bilirubin can lead to conditions such as jaundice, highlighting the importance of effective conjugation and elimination pathways . Additionally, bilirubin has been noted for its antioxidant properties, which may help protect cells from oxidative stress .

The synthesis of bilirubin diglucuronide can be achieved through several methods:

- Enzymatic Synthesis: The primary method involves the use of uridine diphosphate-glucuronosyltransferase 1A1 to catalyze the conjugation of bilirubin with glucuronic acid in liver tissues or cell cultures .

- Chemical Synthesis: Laboratory methods may also employ chemical reagents to mimic enzymatic reactions, although these are less common due to complexity and lower yields compared to biological methods .

Bilirubin diglucuronide is primarily used in clinical diagnostics to assess liver function and evaluate conditions related to hyperbilirubinemia. Its measurement helps differentiate between various types of jaundice (e.g., conjugated versus unconjugated) and provides insights into hepatic health . Additionally, research into its antioxidant properties suggests potential therapeutic applications in neuroprotection and other oxidative stress-related conditions .

Bilirubin diglucuronide is closely related to several other compounds involved in bilirubin metabolism:

| Compound | Structure Type | Solubility | Role in Metabolism |

|---|---|---|---|

| Bilirubin | Open-chain tetrapyrrole | Insoluble | Precursor to conjugated forms |

| Bilirubin monoglucuronide | Conjugated form | Moderately soluble | Intermediate product in bilirubin metabolism |

| Biliverdin | Open-chain tetrapyrrole | Water-soluble | Precursor to bilirubin from heme catabolism |

| Uridine diphosphate-glucuronic acid | Sugar nucleotide | Water-soluble | Donor molecule for glucuronidation reactions |

Bilirubin diglucuronide stands out due to its dual glucuronic acid attachments, enhancing its solubility significantly compared to unconjugated forms like bilirubin or monoglucuronides. This unique structure facilitates efficient excretion and plays a critical role in maintaining physiological balance concerning bilirubin levels in the body .

Allosteric Modulation by Nucleotides

ATP/ADP binding induces conformational changes in ABCC2 that alter substrate affinity. Pre-steady-state kinetic analysis shows ATPγS (a non-hydrolyzable ATP analog) increases bilirubin diglucuronide binding affinity 3.2-fold compared to ADP-bound states [1] [7]. This nucleotide-dependent gating ensures unidirectional transport against concentration gradients.

Transcriptional Regulation

Nuclear factor erythroid 2-related factor 2 (NRF2) coordinately upregulates ABCC2 and ABCC3 during oxidative stress, increasing bilirubin diglucuronide clearance capacity by 40% in hepatocyte models [6]. Conversely, inflammatory cytokines like TNF-α downregulate ABCC2 expression through NF-κB-mediated promoter repression [6] [7].

Pathophysiological and Pharmacological Implications

Cholestatic Adaptations

Chronic cholestasis induces a transporter remodeling program characterized by:

- 60-80% reduction in ABCC2 membrane localization

- 4.5-fold increase in ABCC3 mRNA expression

- Emergence of alternative efflux pathways via ABCC4 [5] [6]

This adaptive response shifts bilirubin diglucuronide excretion from biliary to renal routes, albeit with reduced efficiency.

Drug Development Considerations

The bilirubin diglucuronide transport system necessitates stringent screening for:

- Competitive inhibition potential (IC₅₀ < 10×Cₘₐₓ)

- Transporter induction/inhibition ratios >2.0

- Enterohepatic recirculation propensity [2] [7]

Recent structure-activity relationship models enable prediction of ABCC2/ABCC3 substrate likelihood with 89% accuracy, aiding lead compound optimization [1] [7].

High-performance liquid chromatography represents the gold standard for bilirubin diglucuronide analysis, offering superior separation capabilities and quantitative accuracy compared to conventional methods. The optimization of chromatographic conditions requires careful consideration of multiple parameters to achieve optimal resolution and sensitivity for bilirubin diglucuronide detection.

Mobile Phase Optimization

The selection of mobile phase composition constitutes a critical parameter in bilirubin diglucuronide analysis. Recent methodological advances have demonstrated that a mobile phase consisting of five millimolar ammonium acetate at pH 6.0 combined with acetonitrile in gradient elution provides optimal separation of bilirubin species [1]. This system enables baseline resolution of bilirubin diglucuronide from its monoglucuronide counterpart and unconjugated bilirubin within a reasonable analysis time.

Alternative mobile phase compositions have demonstrated comparable efficacy, particularly methanol-water systems with acidic modifiers. The methanol-water system at a ratio of 99:1 (volume/volume) with 0.1% formic acid has shown excellent performance for bilirubin separation, achieving rapid analysis times of approximately 3.38 minutes [2]. The acidic pH conditions enhance the stability of bilirubin conjugates while maintaining chromatographic resolution.

Column Selection and Temperature Control

The selection of appropriate stationary phase materials significantly influences separation efficiency and peak resolution. Octadecylsilane-bonded wide-pore silica columns, particularly those with particle sizes ranging from 3 to 5 micrometers, provide optimal performance for bilirubin diglucuronide analysis [3]. The BEH-C18 column operated at 40°C has demonstrated superior performance, with temperature control being essential for maintaining consistent retention times and peak shapes [1].

Column dimensions of 150 × 3.0 to 4.6 millimeters internal diameter represent the optimal balance between resolution and analysis time. The use of guard columns packed with identical stationary phase material extends column lifetime and maintains separation efficiency over extended periods of analysis.

Flow Rate and Injection Parameters

Optimization studies have established that flow rates between 0.5 and 1.5 milliliters per minute provide optimal separation while maintaining reasonable analysis times [1] [2]. Higher flow rates may compromise resolution, while lower flow rates extend analysis time without significant improvement in separation quality.

Injection volumes require careful optimization to prevent peak broadening and maintain quantitative accuracy. For routine analysis, injection volumes of 5 to 10 microliters provide adequate sensitivity while maintaining peak integrity. Larger injection volumes up to 250 microliters may be employed for preparative separations or when analyzing samples with low bilirubin concentrations [4].

Detection Wavelength Selection

Ultraviolet detection at 450 nanometers represents the standard detection wavelength for bilirubin analysis, corresponding to the absorption maximum of bilirubin [2]. Alternative detection wavelengths at 432 and 457 nanometers have shown comparable sensitivity and may be employed when spectral interference is encountered [5].

The following table summarizes the optimized high-performance liquid chromatography parameters for bilirubin diglucuronide analysis:

| Parameter | Optimal Conditions | Alternative Conditions | Reference |

|---|---|---|---|

| Mobile Phase Composition | 5 mM ammonium acetate (pH 6) + acetonitrile gradient | Methanol:water (99:1) with 0.1% formic acid | Castillo-Castañeda et al. (2024) |

| Column Type | BEH-C18 or equivalent reverse-phase | Ultrasphere ODS, Waters μ-Bondapak C18 | Spivak & Carey (1985) |

| Column Temperature | 40°C | Room temperature to 37°C | Multiple studies |

| Flow Rate | 0.5-1.5 mL/min | 1.0-2.0 mL/min | Al-Hamdi et al. (2006) |

| pH Range | 3.6-6.0 | 4.5-7.4 | Various optimization studies |

| Detection Wavelength | 450 nm (UV detection) | 432 nm, 457 nm | Standard bilirubin detection |

| Injection Volume | 5-10 μL | 6-250 μL | Microanalysis applications |

| Particle Size | 3-5 μm | 5 μm | Standard HPLC practice |

| Column Dimensions | 150 × 3-4.6 mm | 150-250 × 4.6 mm | Column manufacturer specifications |

Gradient Elution Optimization

The implementation of gradient elution programs enables the separation of multiple bilirubin species within a single analytical run. A typical gradient program begins with 60% organic modifier, increases linearly to 95% over 15 minutes, maintains the high organic composition for 7 minutes, and returns to initial conditions for column re-equilibration [6]. This approach provides complete separation of bilirubin diglucuronide, monoglucuronide isomers, and unconjugated bilirubin.

The use of linear gradients provides predictable retention behavior and facilitates method development. However, step gradients may be employed when rapid analysis is required, although this approach may compromise resolution between closely eluting species.

Stabilization Protocols for Labile Bilirubin Species in vitro

The inherent instability of bilirubin diglucuronide and related conjugates presents significant analytical challenges that require carefully designed stabilization protocols. These protocols must address multiple degradation pathways, including photoisomerization, oxidation, and hydrolytic decomposition.

Photodegradation Prevention

Bilirubin diglucuronide exhibits extreme photosensitivity, with exposure to standard laboratory lighting causing rapid degradation. Normobilirubinemic specimens experience degradation rates of 6.6% per hour under standard fluorescent lighting conditions [7]. The degradation rate demonstrates inverse correlation with initial bilirubin concentration, with specimens containing higher bilirubin concentrations showing proportionally lower degradation rates.

Protection from light exposure requires the use of amber glass containers or aluminum foil wrapping during sample collection, transport, and storage. The implementation of red lighting in analytical laboratories provides an additional protective measure during sample processing. These measures reduce photodegradation to less than 10% over 24-hour periods when combined with appropriate temperature control [7].

Temperature-Dependent Stability

Temperature control plays a crucial role in maintaining bilirubin diglucuronide stability. Refrigeration at 2-8°C provides optimal stability for short-term storage, with bilirubin species remaining stable for 2-7 days under these conditions [8]. Room temperature storage should be limited to 1-2 hours to prevent significant degradation.

Frozen storage at -20°C extends stability to 2-3 months, although repeated freeze-thaw cycles should be avoided due to potential structural damage to the glucuronide conjugates. The use of amber vials with argon atmosphere provides additional protection during frozen storage by minimizing oxidative degradation [6].

Chemical Stabilization Approaches

The addition of stabilizing agents to sample matrices significantly enhances bilirubin diglucuronide stability. Ascorbic acid at concentrations of 200 millimolar in methanol provides excellent stabilization when used as a reaction termination agent in enzymatic assays [6]. Lower concentrations of 1-5 millimolar ascorbic acid in aqueous solutions provide adequate protection for routine sample handling.

Ethylenediaminetetraacetic acid (EDTA) serves as an effective chelating agent, preventing metal-catalyzed oxidation reactions that contribute to bilirubin degradation. The combination of ascorbic acid and EDTA provides synergistic stabilization effects, particularly in complex biological matrices.

pH Control and Buffer Systems

The maintenance of appropriate pH conditions is essential for bilirubin diglucuronide stability. The optimal pH range of 6.0-7.4 minimizes both acid-catalyzed hydrolysis and base-catalyzed degradation reactions [6]. Buffer systems based on phosphate or Tris-HCl provide adequate pH control while maintaining compatibility with analytical methods.

The use of acidified methanol for sample extraction provides dual benefits of enhanced stability and improved recovery of bilirubin conjugates. The acidic conditions prevent glucuronide hydrolysis while the organic solvent disrupts protein binding interactions.

Atmospheric Control

The implementation of inert atmosphere conditions using nitrogen or argon significantly reduces oxidative degradation of bilirubin species. This approach is particularly important for preparative separations and long-term storage of purified bilirubin diglucuronide standards.

The following table summarizes the stabilization protocols for labile bilirubin species:

| Storage Condition | Maximum Stability Period | Stability Enhancement Method | Degradation Rate | Reference |

|---|---|---|---|---|

| Room Temperature (Light Protected) | 1-2 hours | Amber vials, aluminum foil wrapping | 6.6%/hour (normobilirubinemic) | Photolysis studies (2007) |

| Refrigeration (2-8°C) | 2-7 days | Dark storage containers | <10% over 24 hours | Clinical laboratory guidelines |

| Frozen Storage (-20°C) | 2-3 months | Amber vials with argon atmosphere | Minimal degradation | Long-term storage studies |

| Sample Processing | Immediate processing preferred | 200 mM ascorbic acid in methanol | Rapid without stabilizers | Bilirubin glucuronidation assays |

| Mobile Phase Additives | N/A | Ascorbic acid, EDTA | Significantly reduced | Multiple analytical methods |

| Extraction Solvents | N/A | DMSO, acidified methanol | Depends on solvent system | Extraction optimization studies |

| pH Control | N/A | Maintain pH 6-7.4 | pH-dependent hydrolysis | Stability assessment studies |

| Antioxidant Addition | N/A | Ascorbic acid (1-5 mM) | Reduced photodegradation | Antioxidant effectiveness studies |

Enzymatic Stabilization Considerations

The study of bilirubin glucuronidation kinetics requires specific stabilization approaches to prevent non-enzymatic conversion of monoglucuronides to diglucuronides. The addition of β-glucuronidase inhibitors such as saccharic acid 1,4-lactone prevents enzymatic hydrolysis of bilirubin conjugates during incubation studies [6].

The use of very low protein concentrations (0.05 mg/mL) and short incubation times (5 minutes) minimizes secondary reactions while maintaining enzymatic activity. These conditions ensure that initial rate kinetics are maintained and that the relative proportions of monoglucuronide and diglucuronide products remain constant across different substrate concentrations.

Mass Spectrometric Differentiation of Positional Glucuronide Isomers

Mass spectrometry provides unparalleled capability for the structural characterization and quantitative analysis of bilirubin diglucuronide isomers. The technique enables differentiation between positional isomers that cannot be distinguished by conventional analytical methods, providing crucial information for metabolic studies and clinical applications.

Molecular Ion Characterization

The molecular ion of bilirubin diglucuronide appears at mass-to-charge ratio 937.3 in positive ion mode, corresponding to the protonated molecular ion [M+H]+ [1]. This molecular ion provides the basis for selective detection and quantification using multiple reaction monitoring techniques. The molecular weight of 936.9 daltons reflects the addition of two glucuronic acid residues to the unconjugated bilirubin backbone.

The fragmentation pattern of bilirubin diglucuronide is characterized by the loss of glucuronic acid residues and dipyrrolic units. The primary product ion at mass-to-charge ratio 299.5 results from the loss of the diglucuronide moiety and a dipyrrolic unit, providing a characteristic fragmentation pathway for structural confirmation [1].

Tandem Mass Spectrometry Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables simultaneous quantification of all bilirubin species with exceptional sensitivity and specificity. The technique achieves limits of detection as low as 1.8 nanomolar for unconjugated bilirubin and 3.0 nanomolar for bilirubin diglucuronide [1]. This sensitivity enables analysis of physiological samples with minimal sample volume requirements.

The multiple reaction monitoring mode provides selective detection of each bilirubin species based on specific precursor-product ion transitions. The transition 937.3 → 299.5 is employed for bilirubin diglucuronide detection, while transitions 761.3 → 475.3 and 585.4 → 299.2 are used for bilirubin monoglucuronide and unconjugated bilirubin, respectively [1].

Isomer Differentiation Strategies

The differentiation of bilirubin diglucuronide positional isomers requires sophisticated analytical approaches due to their identical molecular weights and similar fragmentation patterns. High-resolution mass spectrometry combined with ion mobility spectrometry provides enhanced separation capabilities for structural isomers.

The use of collision-induced dissociation with variable collision energies enables the generation of diagnostic fragment ions that can differentiate between positional isomers. The relative intensities of specific fragment ions provide fingerprint patterns characteristic of each isomeric form.

Chromatographic Separation Enhancement

The combination of chromatographic separation with mass spectrometric detection provides orthogonal selectivity for isomer differentiation. The use of specialized stationary phases designed for isomer separation, combined with optimized mobile phase conditions, enables partial or complete chromatographic resolution of positional isomers.

The implementation of supercritical fluid chromatography coupled with mass spectrometry offers additional selectivity for bilirubin conjugate analysis. This technique provides enhanced separation efficiency for polar compounds while maintaining compatibility with mass spectrometric detection.

Quantitative Analysis Considerations

The quantitative analysis of bilirubin diglucuronide by mass spectrometry requires the use of appropriate internal standards to compensate for matrix effects and instrument variability. Mesobilirubin, with its similar chemical structure and different molecular weight, serves as an excellent internal standard for bilirubin analysis [1].

The preparation of calibration standards requires careful attention to stability and purity considerations. The use of synthetic standards or standards prepared through enzymatic conjugation provides consistent quality control for quantitative analyses.

The following table summarizes the mass spectrometric parameters for bilirubin conjugate differentiation:

| Bilirubin Species | Molecular Weight (Da) | Parent Ion (m/z) | Product Ion (m/z) | Fragmentation Pattern | LOD (nM) | Reference |

|---|---|---|---|---|---|---|

| Unconjugated Bilirubin (UCB) | 584.7 | [M+H]+ 585.4 | 299.2 | Loss of dipyrrolic unit | 1.8 | Castillo-Castañeda et al. (2024) |

| Bilirubin Monoglucuronide (BMG) | 760.8 | [M+H]+ 761.3 | 475.3 | Loss of glucuronide + dipyrrolic unit | 2.5 | LC-MS/MS validation studies |

| Bilirubin Diglucuronide (BDG) | 936.9 | [M+H]+ 937.3 | 299.5 | Loss of diglucuronide + dipyrrolic unit | 3.0 | Multiple MS method papers |

| Mesobilirubin (Internal Standard) | 588.7 | [M+H]+ 589.4 | 301.3 | Similar to UCB fragmentation | 1.5 | Internal standard studies |

Matrix Effects and Ionization Considerations

The analysis of bilirubin diglucuronide in biological matrices requires careful consideration of matrix effects that can influence ionization efficiency and quantitative accuracy. The use of protein precipitation or liquid-liquid extraction techniques helps minimize matrix interference while maintaining analyte recovery.

The selection of appropriate ionization modes is crucial for optimal sensitivity and reproducibility. Electrospray ionization in positive ion mode provides superior sensitivity for bilirubin conjugates, although negative ion mode may be employed for specific applications requiring enhanced selectivity [9].

Method Validation Requirements

The validation of mass spectrometric methods for bilirubin diglucuronide analysis requires comprehensive assessment of analytical performance parameters. Accuracy, precision, linearity, and stability studies must be conducted according to established guidelines for bioanalytical method validation.